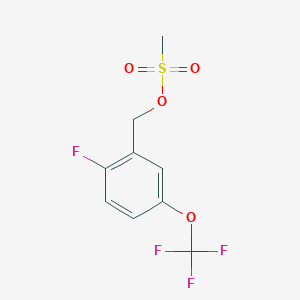
2-Fluoro-5-(trifluoromethoxy)benzyl Methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-(trifluoromethoxy)benzyl Methanesulfonate is an organic compound with the molecular formula C9H8F4O3S. It is a derivative of benzyl methanesulfonate, where the benzyl group is substituted with fluorine and trifluoromethoxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(trifluoromethoxy)benzyl Methanesulfonate typically involves the reaction of 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-5-(trifluoromethoxy)benzyl Methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The benzyl group can undergo oxidation to form corresponding benzaldehyde or benzoic acid derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Coupling Reactions: Biaryl compounds.
Applications De Recherche Scientifique
2-Fluoro-5-(trifluoromethoxy)benzyl Methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-(trifluoromethoxy)benzyl Methanesulfonate is primarily based on its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, facilitating the formation of a reactive intermediate that can undergo further chemical transformations. The presence of fluorine and trifluoromethoxy groups can influence the compound’s reactivity and stability, making it a valuable intermediate in various synthetic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-5-(trifluoromethoxy)benzyl Bromide: Similar structure but with a bromide leaving group instead of methanesulfonate.
2-Fluoro-5-(trifluoromethoxy)benzyl Chloride: Another similar compound with a chloride leaving group.
2-Fluoro-5-(trifluoromethoxy)benzyl Alcohol: The precursor to the methanesulfonate derivative.
Uniqueness
2-Fluoro-5-(trifluoromethoxy)benzyl Methanesulfonate is unique due to the presence of both fluorine and trifluoromethoxy groups, which can significantly alter its chemical properties compared to other benzyl derivatives.
Propriétés
Formule moléculaire |
C9H8F4O4S |
|---|---|
Poids moléculaire |
288.22 g/mol |
Nom IUPAC |
[2-fluoro-5-(trifluoromethoxy)phenyl]methyl methanesulfonate |
InChI |
InChI=1S/C9H8F4O4S/c1-18(14,15)16-5-6-4-7(2-3-8(6)10)17-9(11,12)13/h2-4H,5H2,1H3 |
Clé InChI |
HFBARGJQCPHECK-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCC1=C(C=CC(=C1)OC(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


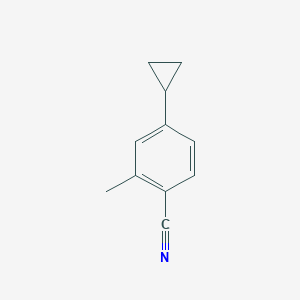

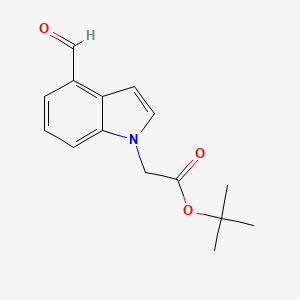
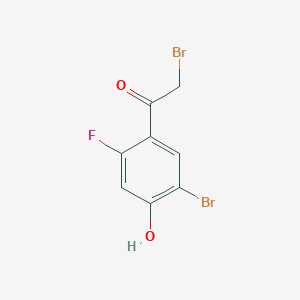

![(6-(Benzyloxy)-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13718144.png)
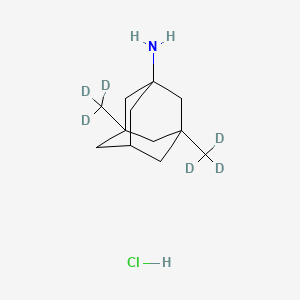
![3-[20-(3-carboxypropyl)-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate](/img/structure/B13718158.png)
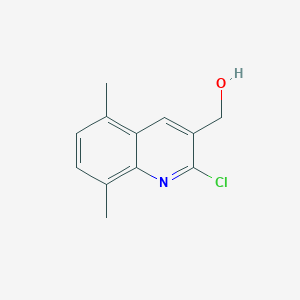
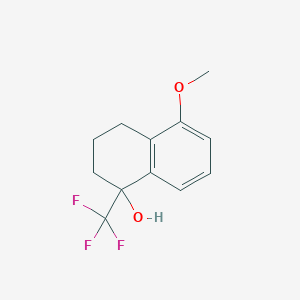
![Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13718182.png)
![1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one](/img/structure/B13718189.png)
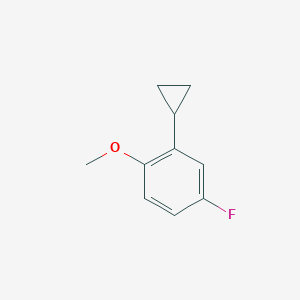
![Methyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718196.png)
